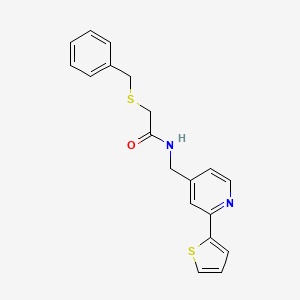
2-(benzylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPTM and has been synthesized using different methods.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(benzylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide involves the reaction of 2-(benzylthio)acetic acid with 2-(thiophen-2-yl)pyridine-4-carbaldehyde in the presence of a reducing agent to form the corresponding alcohol. This alcohol is then reacted with N-chloromethylacetamide to yield the final product.
Starting Materials
2-(benzylthio)acetic acid, 2-(thiophen-2-yl)pyridine-4-carbaldehyde, Reducing agent, N-chloromethylacetamide
Reaction
Step 1: React 2-(benzylthio)acetic acid with 2-(thiophen-2-yl)pyridine-4-carbaldehyde in the presence of a reducing agent to form the corresponding alcohol., Step 2: React the alcohol from step 1 with N-chloromethylacetamide to yield the final product, 2-(benzylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide.
Mechanism Of Action
The mechanism of action of BPTM is not fully understood. However, it has been suggested that BPTM inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical And Physiological Effects
BPTM has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the activity of HDACs. BPTM has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
BPTM has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize. BPTM has also been shown to have low toxicity in vitro and in vivo. However, one of the limitations is that its mechanism of action is not fully understood. BPTM also has low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the research on BPTM. One of the directions is to further investigate its mechanism of action. This will help in the development of more effective cancer therapies. Another direction is to investigate the potential of BPTM in the treatment of other diseases, such as neurodegenerative diseases. BPTM has also been shown to have anti-inflammatory and antioxidant properties, which opens up the possibility of its use in the treatment of inflammatory diseases.
Conclusion:
BPTM is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its potential applications in cancer research. BPTM has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of HDACs. BPTM has several advantages and limitations for lab experiments, and there are several future directions for the research on BPTM.
Scientific Research Applications
BPTM has been extensively studied for its potential applications in various fields. One of the most significant applications of BPTM is in the field of cancer research. BPTM has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
2-benzylsulfanyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c22-19(14-23-13-15-5-2-1-3-6-15)21-12-16-8-9-20-17(11-16)18-7-4-10-24-18/h1-11H,12-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQGRDVUQQARAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[{2-[(4-fluorophenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2975392.png)
![2-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2975393.png)
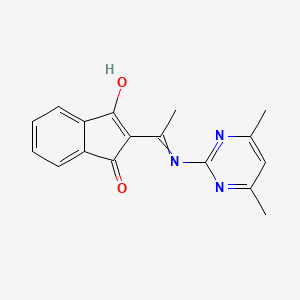

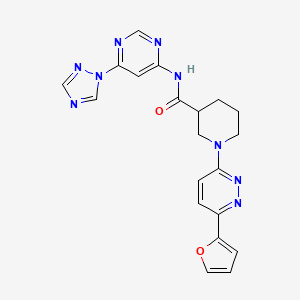

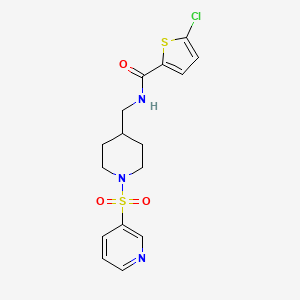
![6-ethyl 3-methyl 2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2975405.png)
![1-{[2-(Dimethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2975408.png)
![2-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2975409.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-phenylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2975411.png)
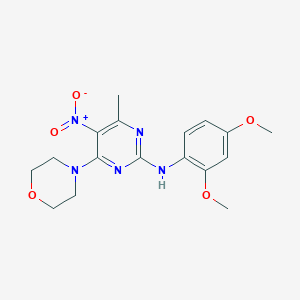
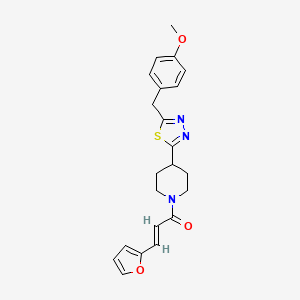
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/no-structure.png)